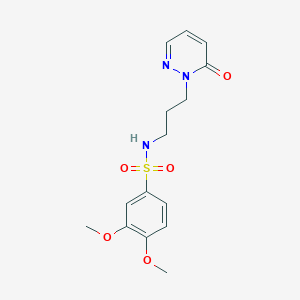
2-bromo-N-(2-hydroxyethyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-hydroxyethyl)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that has a molecular formula of C6H12BrNO2 and a molecular weight of 214.08 g/mol. This compound is also known as BHMBA and has various applications in the field of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Hydrolysis
Research on N-methylacetamide, a related compound to 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide, has provided insights into the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. This study found that the hydrolysis reaction is first order in both water and N-methylacetamide under subcritical and supercritical conditions, with the rate being pH-dependent and sensitive to the size of the substituent on the carbonyl carbon atom (Duan, Dai, & Savage, 2010).
Synthesis and Characterization
Another study focused on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, which shares structural similarities with 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide. This research highlighted the stepwise synthesis process, including acetylation, esterification, and ester interchange steps, along with the analysis of IR and MS spectroscopy to identify the molecular structure of the synthesized compounds (Zhong-cheng & Shu Wan-yin, 2002).
Chemoselective Acetylation
A study on N-(2-Hydroxyphenyl)acetamide, an intermediate closely related to the chemical structure of interest, explored its chemoselective monoacetylation. This process is crucial for the synthesis of antimalarial drugs, emphasizing the importance of such chemical reactions in drug development (Magadum & Yadav, 2018).
Stability and Reactivity Studies
Further research has been dedicated to understanding the stability and reactivity of compounds like 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide. Studies on haloacetamides, which include brominated variants, investigated their stability in drinking water and the kinetics of their hydrolysis and chlorination reactions. Such studies are essential for assessing the environmental impact and safety of these compounds (Ding et al., 2018).
Pharmaceutical Applications
On the pharmaceutical front, research into compounds structurally related to 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide has explored their potential applications in drug development. For instance, studies on brivaracetam, a drug used in epilepsy treatment, have delved into its metabolism and interactions with other substances, providing a foundation for understanding how similar compounds could be utilized therapeutically (Nicolas et al., 2012).
Eigenschaften
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrNO2/c1-7(2-3-8)5(9)4-6/h8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJNBNVLXJQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211431-38-7 |
Source


|
| Record name | 2-bromo-N-(2-hydroxyethyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2681467.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)
![6-(3-Fluorophenyl)-2-[1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2681470.png)
